15-beta-OH Gibberellin A3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.

Molecular Structure Analysis

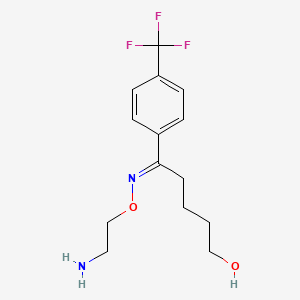

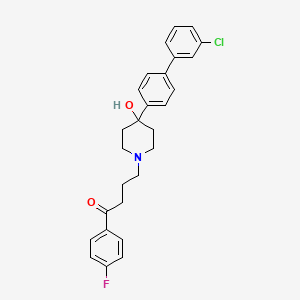

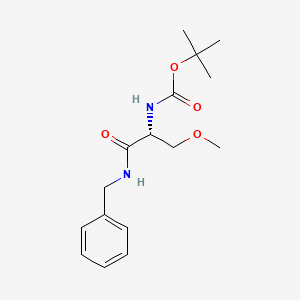

The molecular formula of 15-beta-OH Gibberellin A3 is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .

Chemical Reactions Analysis

Gibberellins, including 15-beta-OH Gibberellin A3, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .

Aplicaciones Científicas De Investigación

Preparation and Structural Studies : GA3 has been the subject of structural and preparation studies. For example, Lischewski and Adam (1982) explored the retroaldol-like cleavage and UV-light irradiation methods to prepare functionalized gibberellin derivatives, including [15-3H]gibberellin-A3 (Lischewski & Adam, 1982).

Biological Activity Assessment : Hoad et al. (2004) investigated the biological activities of gibberellin derivatives, including GA3, in various plant bioassays to understand structural requirements for biological activity (Hoad, Pharis, Railton, & Durley, 2004).

Synthesis Research : Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures (Dolan & Macmillan, 1985).

Mass Spectrometry and Chromatography : Various studies have focused on the analysis and separation of GA3 using techniques like mass spectrometry and chromatography. Macleod and Monahan (1989) discussed the structurally diagnostic ion in the mass spectra of gibberellins with a 15‐hydroxy substituent (Macleod & Monahan, 1989). Macmillan and Suter (1963) explored thin-layer chromatography for gibberellins, including GA3 (Macmillan & Suter, 1963).

Molecular Interactions and Effects : Research on gibberellins like GA3 also extends to understanding their molecular interactions and effects in plants. For instance, Manoharlal et al. (2017) studied the epigenetic effects of GA3 application in tobacco, showing alterations such as global DNA hypo-methylation (Manoharlal, Saiprasad, Ullagaddi, & Kovařík, 2017).

Receptor Interactions : Murase et al. (2008) provided insights into how GA3 binds to its receptor GID1 in plants, helping to understand the mechanism of gibberellin perception and effector recognition (Murase, Hirano, Sun, & Hakoshima, 2008).

Sensor Development : Li et al. (2012) developed a molecularly imprinted electrochemical luminescence sensor for the determination of GA3, highlighting its applications in analytical chemistry (Li, Li, Wei, Tao, & Pan, 2012).

Residue Analysis in Fruits : Xie et al. (2011) developed a method for determining GA3 residue in fruit samples, demonstrating the importance of GA3 analysis in food science (Xie, Han, Zheng, Chen, Qian, Ding, Shi, & Lv, 2011).

Direcciones Futuras

There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .

Propiedades

Número CAS |

105593-18-8 |

|---|---|

Nombre del producto |

15-beta-OH Gibberellin A3 |

Fórmula molecular |

C19H22O7 |

Peso molecular |

362.38 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.